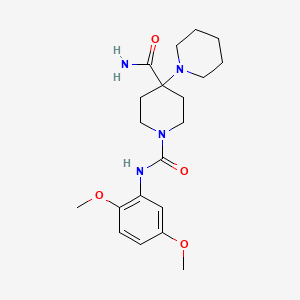
2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Descripción general
Descripción
2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, also known as DM-BB, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. DM-BB has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is not fully understood. However, it has been proposed that 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide exerts its pharmacological effects by modulating various signaling pathways. For example, 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has also been found to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. In addition, 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Finally, 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is also stable and has a long shelf-life, making it suitable for long-term experiments. However, 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide may have off-target effects that need to be considered when interpreting the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. First, more research is needed to fully understand the pharmacological properties of 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. Second, the potential therapeutic applications of 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide in other diseases, such as cardiovascular disease and diabetes, should be explored. Third, the development of 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide derivatives with improved pharmacological properties should be investigated. Finally, the use of 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-12-8-7-11(9-15(12)23-10)19-17(20)16-13(21-2)5-4-6-14(16)22-3/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJIOMNQOVOZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4438550.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4438554.png)
![N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)
![8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4438608.png)

![3-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4438624.png)
![N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438631.png)
![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]tetrazolo[1,5-a]quinoxaline](/img/structure/B4438648.png)